molecular formula C15H16N4O2 B2711531 2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine CAS No. 1953923-93-7

2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2711531
CAS No.: 1953923-93-7
M. Wt: 284.319
InChI Key: ITNCSLJWTOIJSI-UHFFFAOYSA-N
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Description

“2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” is a synthetic organic compound that features a pyrazine ring, a pyridine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazine Ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution or cyclization reactions.

    Coupling Reactions: The final step involves coupling the pyrazine and pyrrolidine rings with the pyridine ring through a methanone linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific biological pathways.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylpyrazin-2-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
  • (5-Methylpyrazin-2-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

The unique combination of the pyrazine, pyridine, and pyrrolidine rings in “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-8-18-14(9-17-11)15(20)19-7-4-13(10-19)21-12-2-5-16-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNCSLJWTOIJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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